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molecular formula C7H5NO5 B3051286 2,5-Dicarboxypyridine 1-oxide CAS No. 32658-54-1

2,5-Dicarboxypyridine 1-oxide

Cat. No. B3051286
M. Wt: 183.12 g/mol
InChI Key: GSYUIHFCQJNUMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04556716

Procedure details

This example proceeded as in Example 1, but the reaction was carried out at 0° to 5° C. the bath used had 25.5 g of Ac2O, 20 g of Et3N, 350 g of CH2Cl2 and 18.3 of isocinchomeronic acid-N-oxide. The yield was 53.8 percent of 6-chloronicotinic acid (2-chloro-5-pyridine carboxylic acid), and 39.0 percent of 6-hydroxynicotinic acid (2-hydroxy-5-pyridine-carboxylic acid).
Name
Quantity
25.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
350 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC(OC(C)=O)=O.CCN(CC)CC.[N+:15]1([O-])[C:16](=[CH:20][CH:21]=[C:22]([CH:26]=1)[C:23]([OH:25])=[O:24])C(O)=O.OC1C=CC(C(O)=O)=CN=1.C(Cl)[Cl:39]>>[Cl:39][C:16]1[CH:20]=[CH:21][C:22]([C:23]([OH:25])=[O:24])=[CH:26][N:15]=1

Inputs

Step One
Name
Quantity
25.5 g
Type
reactant
Smiles
CC(=O)OC(=O)C
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+]=1(C(C(=O)O)=CC=C(C(=O)O)C1)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=NC=C(C(=O)O)C=C1
Step Five
Name
Quantity
350 g
Type
reactant
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was carried out at 0° to 5° C.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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